N-[(4-methylphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
N-[(4-methylphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS: 860611-81-0) is a benzothiazine-derived acetamide characterized by a 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl core linked to a 4-methylbenzyl-substituted acetamide group. Its molecular formula is C₁₈H₁₈N₂O₂S, with a molar mass of 326.41 g/mol .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-6-8-13(9-7-12)11-19-17(21)10-16-18(22)20-14-4-2-3-5-15(14)23-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCKBXBVWPZXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, with the CAS number 860611-81-0, is a compound belonging to the class of benzothiazine derivatives. This article reviews its biological activity based on existing literature, highlighting its potential pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of 326.41 g/mol. The compound features a benzothiazine core, which is known for its diverse biological activities.
Antimicrobial Activity
Benzothiazine derivatives have been investigated for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives containing keto groups in the thiazine ring have shown enhanced activity against various pathogens due to their ability to disrupt microbial cell functions .
Antidepressant and Stimulant Effects
Research on related benzothiazine compounds suggests that they may possess antidepressant and stimulant properties. The presence of specific functional groups in these compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Enzyme Inhibition
This compound has also been studied for its potential as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are significant in cancer therapy due to their ability to alter gene expression by modifying histone acetylation status. The compound's structural features may allow it to interact with the active sites of HDAC enzymes, thus providing a basis for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Intermolecular Interactions : The compound's structure allows for hydrogen bonding and π-stacking interactions with biological macromolecules, enhancing its binding affinity to target proteins .
- Enzyme Binding : As an HDAC inhibitor, it may form stable complexes with the enzyme's active site, thereby preventing substrate access and altering downstream signaling pathways involved in cell proliferation and apoptosis .
Case Studies
Several studies have been conducted on related benzothiazine derivatives that provide insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Lopatina et al., 1982 | Demonstrated stimulant effects in animal models using similar benzothiazine derivatives. |
| Harmata et al., 2005 | Reported on the synthesis and biological testing of related compounds showing antimicrobial properties. |
| Jänsch et al., 2020 | Investigated HDAC inhibition by cyclic benzothiazines and their potential in cancer treatment. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The benzothiazine-acetamide scaffold is a versatile platform for drug discovery. Below is a detailed comparison of the target compound with its analogs, focusing on structural variations, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Key Observations:
- Electron-Donating Groups (e.g., methyl, methoxy): Increase lipophilicity and may enhance blood-brain barrier penetration .
- Electron-Withdrawing Groups (e.g., Cl, NO₂, CF₃): Improve chemical stability and influence binding affinity in target proteins .
- Biological Activity : The 4-chloro and 4-nitro analogs demonstrate significant antimicrobial activity against E. coli, S. aureus, and C. albicans, with MIC values ranging from 5.4–5.8 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
